![molecular formula C17H16N2OS B12185431 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B12185431.png)
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the acetamide group through a thiazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the thiazole intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or naphthalene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Thiazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Properties : Compounds containing the thiazole moiety have demonstrated significant antimicrobial activity against various pathogens. The presence of the naphthalene group may enhance this activity due to increased lipophilicity and bioavailability.
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : Several studies have highlighted the anticancer activity of thiazole derivatives. For instance, related compounds have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma) with IC50 values indicating promising therapeutic indices .
Synthetic Approaches
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide can be achieved through various methods:
- Condensation Reactions : Combining thiazole derivatives with naphthalene-based acetamides via condensation reactions has been explored.
- Multistep Synthesis : More complex synthetic routes involving multiple steps can yield this compound while allowing for structural modifications to enhance biological activity.
Anticancer Activity
A notable study investigated the anticancer properties of thiazole derivatives, including those similar to This compound . The findings revealed that compounds with the thiazole ring exhibited significant cytotoxicity against various cancer cell lines, with some analogues achieving IC50 values as low as 10–30 µM against specific lines .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives has shown that modifications on the thiazole ring and naphthalene moiety can significantly influence biological activity. For instance:
Compound | Structure | Notable Features |
---|---|---|
2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide | Structure | Chlorine substitution enhances biological activity. |
2-(2-methylthiazol-5-yl)-N-(phenyl)acetamide | Structure | Lacks naphthalene moiety; focuses on simpler aromatic systems. |
N-(naphthalen-1-yl)-2-(thiazol-4-yl)acetamide | Structure | Different thiazole substitution pattern; explores other biological activities. |
These modifications can affect the lipophilicity and overall pharmacokinetic properties of the compounds, making them more effective in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can interact with biological macromolecules through hydrogen bonding or π-π interactions, while the naphthalene ring can enhance the compound’s hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide: Lacks the naphthalene ring, which may affect its biological activity and physical properties.
N-(naphthalen-1-yl)acetamide: Lacks the thiazole ring, which may reduce its potential interactions with biological targets.
Uniqueness
The presence of both the thiazole and naphthalene rings in 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide makes it unique, as it combines the properties of both moieties. This dual functionality can enhance its interactions with biological targets and improve its potential as a therapeutic agent or material.
Biological Activity
The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring, known for its diverse pharmacological applications, combined with a naphthalene moiety, suggests a promising profile for various therapeutic effects. This article reviews the biological activity of this compound, including its synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activities associated with This compound include:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. The presence of the naphthalene moiety may enhance these effects through improved lipophilicity and bioavailability.
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Condensation Reactions : Involves the reaction of 2,4-dimethylthiazole with naphthalene acetamide under acidic conditions.
- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce the naphthalenyl group onto the thiazole scaffold.
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound suggests several key points regarding its biological activity:
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related thiazole compounds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, suggesting strong antibacterial efficacy .
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- One investigation reported that thiazole derivatives could inhibit cell cycle progression at the G2/M phase and induce apoptosis in cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) .
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that compounds structurally similar to This compound exhibit promising results:
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C17H16N2OS/c1-11-16(21-12(2)18-11)10-17(20)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
LCWLBJFYHOWEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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